1H-Pyrazolo[3,4-C]pyridin-5-amine
CAS No.: 1049672-75-4
Cat. No.: VC2930968
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049672-75-4 |
|---|---|
| Molecular Formula | C6H6N4 |
| Molecular Weight | 134.14 g/mol |
| IUPAC Name | 1H-pyrazolo[3,4-c]pyridin-5-amine |
| Standard InChI | InChI=1S/C6H6N4/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H2,7,8)(H,9,10) |
| Standard InChI Key | PWZLBDOEHAFAKW-UHFFFAOYSA-N |
| SMILES | C1=C2C=NNC2=CN=C1N |
| Canonical SMILES | C1=C2C=NNC2=CN=C1N |
Introduction
Structural Characteristics and Properties
Chemical Identity
1H-Pyrazolo[3,4-C]pyridin-5-amine (CAS No. 1049672-75-4) is characterized by a bicyclic structure with a molecular formula of C₆H₆N₄ and a molecular weight of 134.14 g/mol . The compound belongs to the broader class of pyrazolopyridines, which are known for their diverse biological activities.
Structural Information
The structural information for 1H-Pyrazolo[3,4-C]pyridin-5-amine can be summarized as follows:
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₆N₄ |
| Molecular Weight | 134.14 g/mol |
| SMILES Notation | C1=C2C=NNC2=CN=C1N |
| InChI | InChI=1S/C6H6N4/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H2,7,8)(H,9,10) |
| InChIKey | PWZLBDOEHAFAKW-UHFFFAOYSA-N |
The compound features a fused ring system where a pyrazole ring (five-membered ring with two adjacent nitrogen atoms) shares a bond with a pyridine ring (six-membered aromatic ring with one nitrogen atom). The amino group (-NH₂) is positioned at carbon-5 of the pyridine portion .
Physical Properties
Based on predictive models, the compound exhibits the following collision cross-section values for various ionic forms:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 135.06653 | 122.5 |
| [M+Na]⁺ | 157.04847 | 135.5 |
| [M+NH₄]⁺ | 152.09307 | 130.8 |
| [M+K]⁺ | 173.02241 | 131.7 |
| [M-H]⁻ | 133.05197 | 123.4 |
| [M+Na-2H]⁻ | 155.03392 | 129.7 |
| [M]⁺ | 134.05870 | 124.4 |
| [M]⁻ | 134.05980 | 124.4 |
These values provide important information for analytical identification and characterization of the compound using mass spectrometry techniques .
Synthesis Methods
From Halogenated Precursors
| Reaction Step | Conditions | Outcome |
|---|---|---|
| Starting Material | 5-nitro-1H-pyrazolo[3,4-c]pyridine | Precursor |
| Reduction | 10% Pd/C, H₂ (1 atm), MeOH or THF/EtOH, room temperature, 15-16h | Formation of amino group |
| Purification | Filtration, concentration | 1H-Pyrazolo[3,4-c]pyridin-5-amine |
This approach typically yields the target compound in approximately 82-89% yield, as demonstrated with analogous structures .
Alternative Synthetic Pathways
Additional synthetic strategies may involve:
-
Diazotization of appropriate aminopyridine derivatives
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Formation of intermediates followed by cyclization
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Rearrangement reactions leading to the formation of the pyrazolo[3,4-c]pyridine core
Chemical Reactivity and Functionalization
Vectorial Functionalization
The 1H-pyrazolo[3,4-c]pyridine scaffold offers multiple sites for chemical modification, making it a versatile building block for medicinal chemistry. Key functionalization positions include:
-
N-1 and N-2: Accessible through protection-group strategies and N-alkylation reactions
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C-3: Functionalization via borylation followed by Suzuki-Miyaura cross-coupling
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C-5: The position of the amino group, which can be further modified or introduced through Pd-catalyzed amination
-
C-7: Selective metalation with TMPMgCl·LiCl followed by electrophilic trapping
These diverse functionalization options allow for the systematic exploration of structure-activity relationships and the development of compound libraries.
Tautomerism
Biological Activities and Applications
Role in Medicinal Chemistry
The compound represents an important scaffold in fragment-based drug discovery (FBDD), where its relatively small size, multiple points for diversification, and potential for hydrogen bonding make it valuable for developing lead compounds . The amino group at position 5 offers additional opportunities for derivatization and optimization of pharmacological properties.
Structural Analogs and Comparative Analysis
Related Compounds
Several structural analogs of 1H-Pyrazolo[3,4-c]pyridin-5-amine have been reported in the literature:
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1H-Pyrazolo[3,4-b]pyridin-5-amine: Differs in the position of nitrogen atoms in the fused ring system
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3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine: Features an additional methyl substituent at position 3
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3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine: Contains a bromine atom at position 3
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N,1-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine: Incorporates isopropyl groups at both the exocyclic amino and ring nitrogen positions
Pyrazolopyridine Isomers
The positional isomerism in pyrazolopyridines significantly influences their properties and reactivities. For 1H-pyrazolo[3,4-b]pyridines, the most common substitution patterns include:
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4,6-disubstituted pattern (46.83%)
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5-monosubstituted compounds (22.04%)
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3,4,5-trisubstituted structures (7.76%)
Similar trends might exist for pyrazolo[3,4-c]pyridines, though specific distribution data is less well-documented.
Applications in Drug Discovery
Fragment-Based Approach
As noted in recent research, heterocycles like 1H-Pyrazolo[3,4-c]pyridin-5-amine serve as cornerstone fragments in drug discovery due to their prevalence in biologically active compounds . The capacity for selective elaboration along multiple growth vectors makes this compound particularly valuable in the fragment-based approach to drug design.
Structure-Activity Relationship Studies
The systematic modification of the 1H-Pyrazolo[3,4-c]pyridin-5-amine scaffold through various substitution patterns enables detailed structure-activity relationship (SAR) studies. These investigations can reveal:
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Essential structural features for biological activity
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Optimal substitution patterns for specific targets
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Influence of the 5-amino group on binding affinity and selectivity
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